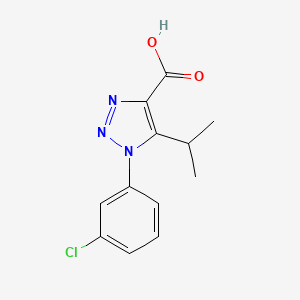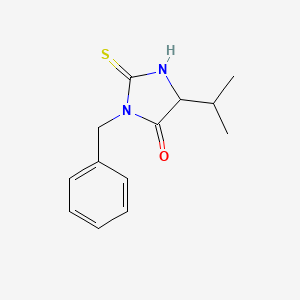
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention due to its potent anticancer activity and its ability to target specific cancer cells.
Mécanisme D'action
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide targets Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide in clinical settings.
Orientations Futures
For research on 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to investigate its potential for combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-pyridinecarboxaldehyde and sodium borohydride in the presence of acetic acid. This reaction yields the intermediate 2-chloro-N-(4-pyridinylmethyl)-5-nitrobenzamide, which is then treated with sodium azide and trifluoroacetic acid to give the final product, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been extensively studied for its anticancer activity and has shown promising results in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the activity of key signaling pathways involved in cancer cell survival and proliferation.
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-13-2-1-11(21-9-18-19-20-21)7-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIESPUNCTVGFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)